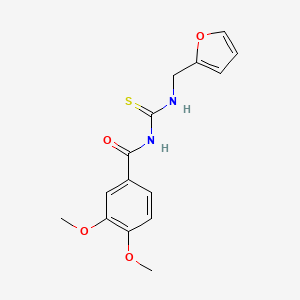

N-(furan-2-ylmethylcarbamothioyl)-3,4-dimethoxybenzamide

Description

Properties

IUPAC Name |

N-(furan-2-ylmethylcarbamothioyl)-3,4-dimethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4S/c1-19-12-6-5-10(8-13(12)20-2)14(18)17-15(22)16-9-11-4-3-7-21-11/h3-8H,9H2,1-2H3,(H2,16,17,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VICRVDADXVVGGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC(=S)NCC2=CC=CO2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethylcarbamothioyl)-3,4-dimethoxybenzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with furan-2-ylmethylamine in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMT (4-(dimethylamino)pyridine) under microwave-assisted conditions . The reaction is carried out in a suitable solvent, such as dichloromethane, and the product is purified by crystallization or flash chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethylcarbamothioyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: The carbamothioyl group can be reduced to form corresponding amines.

Substitution: The methoxy groups on the benzamide moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(furan-2-ylmethylcarbamothioyl)-3,4-dimethoxybenzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethylcarbamothioyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and carbamothioyl group may play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. Detailed studies on its binding interactions and molecular docking have shown its potential as an enzyme inhibitor .

Comparison with Similar Compounds

Structural and Functional Group Variations

The thiourea moiety and aromatic substituents are critical determinants of activity in this compound class. Key comparisons include:

N-(2-Allylcarbamoyl-4-chlorophenyl)-3,4-dimethoxybenzamide

- Structure : Features a 2-allylcarbamoyl-4-chlorophenyl group instead of furan-2-ylmethyl.

- Bioactivity: Demonstrated the highest binding affinity (−6.7 kcal/mol) against cysteine protease of the monkeypox virus (MPXV) in molecular docking studies .

- Significance : The chloro and allyl groups enhance hydrophobic interactions with target proteins, contributing to its high binding affinity.

N-((5-Chloro-2,4-disulfamoylphenyl)carbamothio-yl)-3,4-dimethoxybenzamide (Compound 17)

- Structure : Incorporates a 5-chloro-2,4-disulfamoylphenyl group.

- Bioactivity : Synthesized as a carbonic anhydrase (CA) inhibitor with a melting point of 213–215°C .

- Significance : Sulfamoyl groups enhance hydrogen-bonding capacity, critical for CA active-site interactions.

N-(1-(furan-2-yl)-3-oxo-3-(m-tolylamino)prop-1-en-2-yl)-3,4-dimethoxybenzamide (3a)

- Structure: Contains a furan-2-yl group but differs in the enone-linked aryl amino substituent.

- Synthesis: Prepared via condensation of oxazolone with aromatic amines in ethanol .

ADX61623 (N-(4-(2-cyanopropane-2-yl)phenyl)-3,4-dimethoxybenzamide)

- Structure : Lacks the thiourea bridge but shares the 3,4-dimethoxybenzamide core.

- Bioactivity : Acts as an allosteric antagonist of follicle-stimulating hormone (FSH) receptors, modulating cAMP and progesterone production .

- Significance: The cyanopropane group enhances metabolic stability and receptor specificity.

Implications for Drug Design

- Electronic Effects : The electron-rich furan ring may enhance π-π stacking in protein binding pockets, contrasting with the electron-withdrawing effects of chloro or nitro groups in other analogs.

- Toxicity : The absence of halogens or nitro groups in the target compound could reduce off-target toxicity, a limitation observed in compounds like N-((2-Bromo-6-chloro-4-nitrophenyl)carbamothio-yl)-3,4-dimethoxybenzamide .

Biological Activity

N-(furan-2-ylmethylcarbamothioyl)-3,4-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological efficacy, and potential therapeutic applications based on recent studies.

Antiproliferative Effects

Recent studies have demonstrated that this compound exhibits potent antiproliferative activity against various cancer cell lines. The compound was evaluated using the MTT assay against human cancer cell lines, revealing an IC50 value significantly lower than standard chemotherapeutic agents.

| Cell Line | IC50 (µM) | Standard Drug IC50 (µM) |

|---|---|---|

| A549 (Lung Cancer) | 0.56 | 1.0 (Combretastatin-A4) |

| MV4-11 (Leukemia) | 0.14 | 5.8 (Acetazolamide) |

These results indicate that the compound not only inhibits cell growth but may also induce apoptosis, as evidenced by increased caspase-3 activation in treated cells .

The mechanism underlying the antiproliferative effects involves the inhibition of tubulin polymerization, which is crucial for mitosis. The compound demonstrated a significant reduction in tubulin polymerization at concentrations correlating with its antiproliferative activity. This was further supported by molecular docking studies that suggested strong interactions with the α/β-tubulin interface .

Case Studies and Research Findings

Several case studies have been conducted to explore the therapeutic potential of this compound in vivo. For instance:

- In Vivo Tumor Models : In xenograft models of human tumors, administration of this compound resulted in a marked reduction in tumor size compared to control groups.

- Combination Therapy : Studies indicated enhanced efficacy when combined with other chemotherapeutic agents, suggesting a potential role as an adjuvant therapy .

Pharmacological Profile

The pharmacological profile of this compound includes:

Q & A

Basic Research Questions

Q. What are the key considerations in optimizing the synthesis of N-(furan-2-ylmethylcarbamothioyl)-3,4-dimethoxybenzamide to achieve high yield and purity?

- Methodological Answer : Synthesis optimization requires careful control of reaction parameters. For amide bond formation, coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) are critical to enhance reaction efficiency . Solvent selection (e.g., dimethylformamide or dichloromethane) and reaction temperature (typically 0–25°C) significantly impact intermediate stability and final product purity. Multi-step reactions may necessitate orthogonal protecting groups to prevent side reactions. Post-synthesis purification via column chromatography or recrystallization in polar aprotic solvents (e.g., ethanol) is recommended to isolate the compound with >95% purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound and confirming its structural integrity?

- Methodological Answer : A combination of techniques is essential:

- NMR Spectroscopy : ¹H and ¹³C NMR (in deuterated DMSO or CDCl₃) confirm the presence of methoxy (δ 3.7–3.9 ppm), furan (δ 6.3–7.4 ppm), and thiourea (δ 9.5–10.2 ppm) protons .

- IR Spectroscopy : Key stretches include C=O (1650–1680 cm⁻¹), C=S (1250–1300 cm⁻¹), and aromatic C–H (3050–3100 cm⁻¹) .

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm ensure purity, using acetonitrile/water gradients (70:30 to 90:10) .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺) .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the structure-activity relationships (SAR) of this compound for potential pharmacological applications?

- Methodological Answer : SAR studies should systematically modify substituents:

- Furan Ring : Replace the furan-2-ylmethyl group with other heterocycles (e.g., thiophene or pyridine) to assess bioactivity changes .

- Methoxy Groups : Vary positions (e.g., 2,4- vs. 3,4-dimethoxy) to evaluate electronic effects on target binding .

- Biological Assays : Use in vitro models (e.g., cancer cell lines or enzyme inhibition assays) to correlate structural changes with anti-inflammatory or anticancer activity. Dose-response curves (IC₅₀ values) and selectivity indices (e.g., normal vs. cancer cells) are critical metrics .

Q. What strategies are recommended for resolving contradictions in reported biological activity data across different studies involving this compound?

- Methodological Answer : Contradictions often arise from:

- Assay Variability : Standardize protocols (e.g., cell passage number, incubation time) and include positive controls (e.g., doxorubicin for cytotoxicity) .

- Compound Stability : Test degradation under assay conditions (e.g., pH, temperature) via HPLC .

- Orthogonal Validation : Confirm activity using complementary methods (e.g., fluorescence-based assays vs. Western blotting for protein targets) .

Q. What advanced computational methods can predict the binding affinity and interaction mechanisms of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like cyclooxygenase-2 (COX-2) or kinases. Focus on hydrogen bonding (thiourea with catalytic residues) and hydrophobic contacts (methoxy groups) .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess binding stability (RMSD < 2 Å) .

- QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond donors to predict bioactivity across analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.